

# 1-(4-Chlorophenyl)ethyl isocyanide CAS number and molecular formula

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethyl  
isocyanide

Cat. No.: B156959

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## In-depth Technical Guide: 1-(4-Chlorophenyl)ethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Information: 1-(4-Chlorophenyl)ethyl isocyanide

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)ethyl isocyanide**, a versatile reagent in organic synthesis, particularly in the realm of multicomponent reactions. This document details its fundamental properties, key synthetic applications with experimental protocols, and its role in generating molecular diversity for research and drug discovery.

CAS Number: 131025-44-0

Molecular Formula: C<sub>9</sub>H<sub>8</sub>ClN

### Physicochemical and Spectroscopic Data

While specific experimental data for **1-(4-Chlorophenyl)ethyl isocyanide** is not widely published in readily accessible databases, the following table summarizes its basic calculated

properties and expected spectroscopic characteristics. For comparison, experimental data for the closely related precursor, N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, is also provided.

Property	Value	Source
Molecular Weight	165.62 g/mol	Calculated
Synonyms	4-Chloro-alpha-methylbenzylisocyanide, 1-Chloro-4-(1-isocyano-ethyl)-benzene	
Expected IR Absorption	Strong absorption in the range of 2165–2110 cm <sup>-1</sup> for the isocyanide group.	General Spectroscopic Data
<sup>1</sup> H-NMR of related N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide	δ = 7.38–7.35 (m, 2H, CH <sub>arom</sub> ), 7.30–7.28 (m, 2H, CH <sub>arom</sub> ), 4.41 (qd, 1H), 4.14 (br s, 1H, NH), 1.56 (d, 3H) ppm.[1]	Experimental Data
<sup>13</sup> C-NMR of related N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide	δ = 139.8 (s, C <sub>arom</sub> ), 134.2 (s, C <sub>arom</sub> ), 129.1 (s, CH <sub>arom</sub> ), 127.6 (s, CH <sub>arom</sub> ), 114.7 (s, C≡N), 55.0 (s, CHMe), 22.0 (s, Me) ppm.[1]	Experimental Data

## Synthetic Applications: Multicomponent Reactions

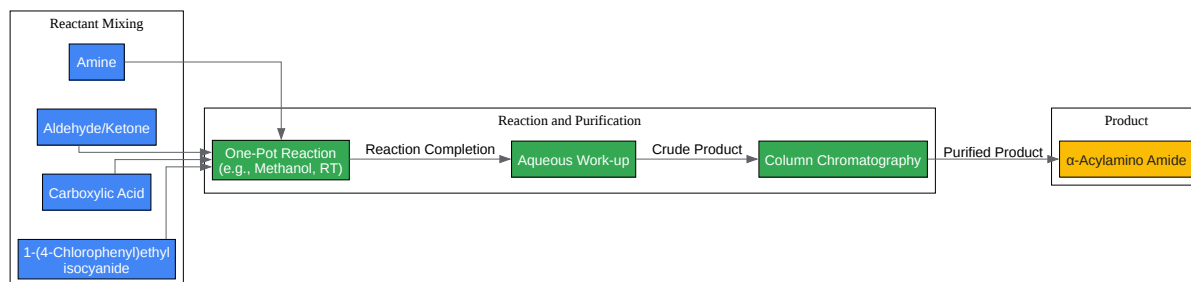
**1-(4-Chlorophenyl)ethyl isocyanide** is a valuable building block in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. The isocyanide's dual nucleophilic and electrophilic character at the carbon atom is central to its reactivity. Its primary applications are in the Ugi and Passerini reactions.

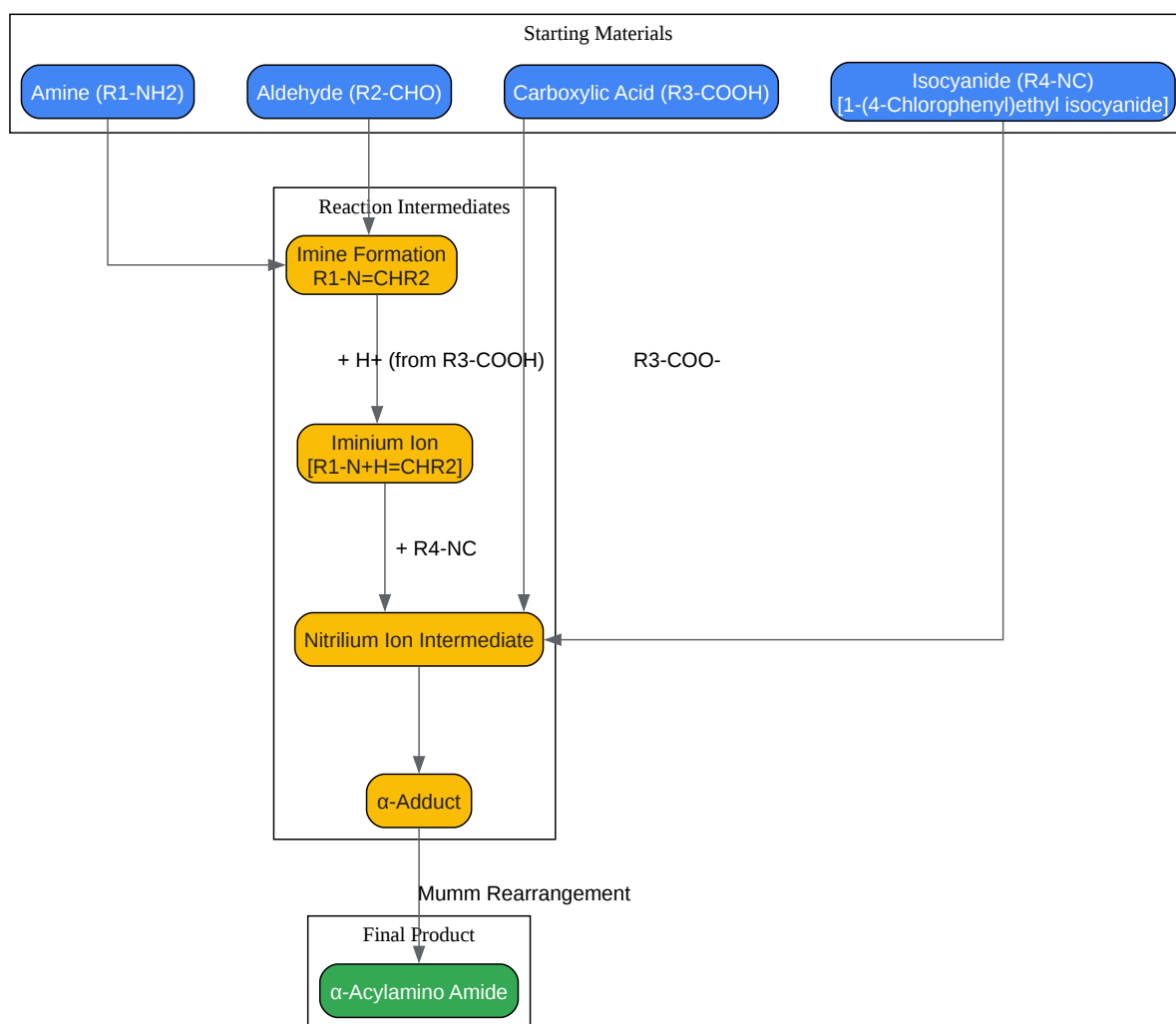
## The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of  $\alpha$ -acylamino amides.<sup>[2][3]</sup> It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.<sup>[2]</sup> The reaction is typically exothermic and proceeds quickly, often in polar aprotic solvents like DMF, though methanol and ethanol are also effective.<sup>[2]</sup>

While a specific protocol for **1-(4-Chlorophenyl)ethyl isocyanide** is not detailed in the literature, a general procedure for the Ugi four-component reaction is as follows. This can be adapted by the skilled researcher for specific substrates.

- **Reaction Setup:** In a round-bottom flask, dissolve the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol) at room temperature.
- **Imine Formation:** Stir the mixture for a period to allow for the formation of the imine. This can be monitored by techniques such as TLC or NMR.
- **Addition of Components:** To the solution containing the imine, add the carboxylic acid (1.0 eq.) followed by the dropwise addition of **1-(4-Chlorophenyl)ethyl isocyanide** (1.0 eq.).
- **Reaction Progression:** The reaction is typically stirred at room temperature for 24-48 hours. The progress can be monitored by TLC.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.





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